Benzoxazin
Benzoxazines are a class of heterocyclic compounds characterized by the presence of a benzene ring fused to an oxazine ring. These molecules exhibit unique structural features and diverse chemical properties, making them valuable in various applications across multiple fields. The introduction of nitrogen atoms into the oxazine ring leads to enhanced electronic delocalization and improved stability compared to their monocylic counterparts.
In polymer science, benzoxazines are widely used as precursors for high-performance polymers due to their excellent thermal stability and potential for cross-linking under various conditions. They can be readily converted into thermosetting resins through curing reactions with phenolic compounds or amine-based catalysts. The resulting materials offer superior mechanical strength, dimensional stability, and chemical resistance, making them suitable for applications in aerospace, automotive components, and electronic encapsulants.
Furthermore, benzoxazines find utility in the pharmaceutical industry as intermediates for drug synthesis due to their structural flexibility and reactivity towards functional groups. Their ability to form stable amide bonds through condensation reactions with amines makes them attractive candidates for synthesizing complex molecules with specific pharmacological properties.
Overall, the versatile nature of benzoxazines allows for extensive customization in material science applications while maintaining robust physical and chemical characteristics.

Struktur | Chemischer Name | CAS | MF |
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7-Bromo-4,4-dimethyl-1H-benzod1,3oxazin-2(4H)-one | 1245643-21-3 | C10H10BrNO2 |
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tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate | 1192355-14-8 | C17H23N3O4 |
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7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine | 1361110-64-6 | C14H20BNO3 |
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2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | 18600-54-9 | C15H11NO2 |
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4-methoxy-8-methyl-10-oxa-8-azabicyclo[4.4.0]deca-2,4,11-triene | 52055-72-8 | C10H13NO2 |
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| 51287-17-3 | C14H13NO |
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| 1003707-40-1 | C8H7BrN2O3 |
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7-Nitro-3,4-dihydro-2H-1,4-benzooxazine | 120711-81-1 | C8H8N2O3 |
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6-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | 38527-50-3 | C10H9NO3 |
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4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | 134372-59-1 | C11H11NO4 |
Verwandte Literatur
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Empfohlene Lieferanten
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Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
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AVE 0118 hydrochloride Cas No: 2108821-80-1
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Fenoxycarb Cas No: 72490-01-8
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